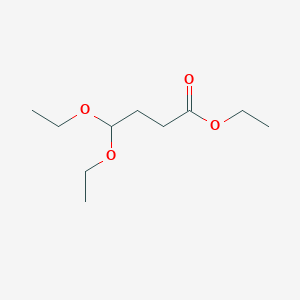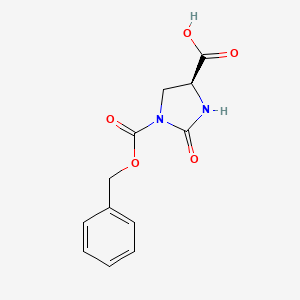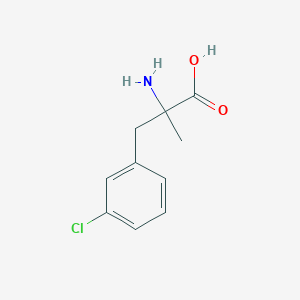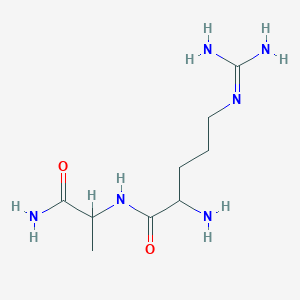
Butanoic acid, 4,4-diethoxy-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4,4-diethoxy-, ethyl ester is an organic compound with the molecular formula C10H20O4. It is a derivative of butanoic acid, where the hydrogen atoms on the fourth carbon are replaced by ethoxy groups, and the carboxylic acid group is esterified with ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4,4-diethoxy-, ethyl ester typically involves the esterification of butanoic acid derivatives with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Starting Materials: Butanoic acid derivative, ethanol, and an acid catalyst (e.g., sulfuric acid).
Reaction Conditions: Reflux the mixture for several hours.
Workup: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of reactants and removal of products, ensuring a steady state of reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 4,4-diethoxy-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding butanoic acid derivative and ethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Butanoic acid derivative and ethanol.
Reduction: Corresponding alcohol.
Substitution: Substituted butanoic acid derivatives.
Applications De Recherche Scientifique
Butanoic acid, 4,4-diethoxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of butanoic acid, 4,4-diethoxy-, ethyl ester depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The ethoxy groups and ester functionality allow for specific interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, ethyl ester: A simpler ester of butanoic acid with only one ethoxy group.
Butanoic acid, 4-chloro-3,3-diethoxy-, ethyl ester: A derivative with a chloro substituent on the butanoic acid backbone.
Butanoic acid, 2-amino-4,4,4-trifluoro-3-oxo-, ethyl ester: A more complex derivative with amino and trifluoro substituents.
Uniqueness
Butanoic acid, 4,4-diethoxy-, ethyl ester is unique due to the presence of two ethoxy groups on the fourth carbon, which can significantly influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other butanoic acid derivatives and can lead to unique properties and applications.
Propriétés
| 4220-65-9 | |
Formule moléculaire |
C10H20O4 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
ethyl 4,4-diethoxybutanoate |
InChI |
InChI=1S/C10H20O4/c1-4-12-9(11)7-8-10(13-5-2)14-6-3/h10H,4-8H2,1-3H3 |
Clé InChI |
HFOIHPVMDQVRLW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCC(=O)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chlorophenyl)benzo[d]oxazol-6-amine](/img/structure/B12112142.png)







![(11bS)-N,N-Bis[(S)-(+)-1-(2-methoxyphenyl)ethyl]dinaphtho[2,1-d](/img/structure/B12112172.png)

![4-{[2-(4-Chlorophenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B12112189.png)
![Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B12112203.png)

